molecular formula C9H16O3 B12313890 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Cat. No.: B12313890
M. Wt: 172.22 g/mol
InChI Key: CHPHIKDJUKGCDV-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, characterized by the presence of a methoxy group and a carboxylic acid group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst, followed by methylation of the resulting ester. Another method includes the oxidation of 1-methoxy-3-methylcyclohexane using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-Methoxy-3-methylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal activity and protecting against oxidative stress.

Comparison with Similar Compounds

1-Methoxy-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Methylcyclohexanecarboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.

    3-Methylcyclohexanecarboxylic acid: Similar structure but without the methoxy group, affecting its chemical behavior and applications.

    Cyclohexanecarboxylic acid: The parent compound, which serves as a precursor for various derivatives, including this compound.

The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs and useful in specific applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-3-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

CHPHIKDJUKGCDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)O)OC

Origin of Product

United States

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